molecular formula C17H17N7 B11931538 6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine

6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B11931538
M. Wt: 319.4 g/mol
InChI Key: GCXMWESEENEVIC-NHDPSOOVSA-N
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Description

6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core fused with a pyridine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves a multi-step process. One common method includes the condensation of a substituted isatin with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of solvents such as methanol and dichloromethane, and the product is usually purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, dichloromethane, dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an iron chelator, binding to ferrous ions and inhibiting their availability to cancer cells . This leads to the disruption of cellular processes such as DNA synthesis and repair, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its specific triazinoindole core fused with a pyridine moiety, which imparts distinct chemical and biological properties. Its ability to act as an iron chelator and its potential therapeutic applications in cancer treatment further distinguish it from other similar compounds .

Properties

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

IUPAC Name

6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C17H17N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9,16,19H,1-2H3,(H2,20,23,24)/b21-11-

InChI Key

GCXMWESEENEVIC-NHDPSOOVSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C3=NNC(=NC3N2)N/N=C(/C)\C4=CC=CC=N4

Canonical SMILES

CC1=C2C(=CC=C1)C3=NNC(=NC3N2)NN=C(C)C4=CC=CC=N4

Origin of Product

United States

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